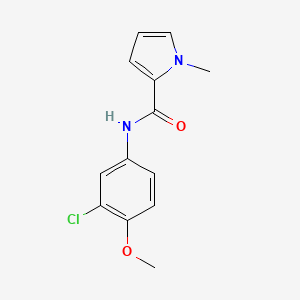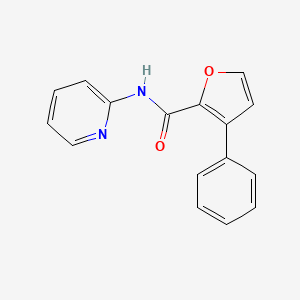
3-phenyl-N-pyridin-2-ylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-N-pyridin-2-ylfuran-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that belongs to the class of furans and has a pyridine ring attached to it. The compound has been synthesized using different methods and has shown promising results in various scientific applications.
Mécanisme D'action
The mechanism of action of 3-phenyl-N-pyridin-2-ylfuran-2-carboxamide is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of various enzymes and proteins involved in cell growth and inflammation.
Biochemical and Physiological Effects:
3-phenyl-N-pyridin-2-ylfuran-2-carboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, the compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-phenyl-N-pyridin-2-ylfuran-2-carboxamide in lab experiments is its potential as a therapeutic agent. The compound has shown promising results in various scientific research applications, making it a potential candidate for drug development. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 3-phenyl-N-pyridin-2-ylfuran-2-carboxamide. One direction is the further study of its potential as an anticancer agent. The compound has shown promising results in inhibiting the growth of cancer cells, and further studies could explore its potential as a therapeutic agent for different types of cancer. Another direction is the further study of its potential as an anti-inflammatory agent. The compound has shown promising results in reducing inflammation, and further studies could explore its potential as a therapeutic agent for various inflammatory conditions. Additionally, further studies could explore the potential of the compound as an antimicrobial agent, as it has shown antibacterial and antifungal properties.
Méthodes De Synthèse
The synthesis of 3-phenyl-N-pyridin-2-ylfuran-2-carboxamide can be achieved through different methods. One of the methods involves the reaction of 2-acetylpyridine with phenylhydrazine to form 2-phenylhydrazinylpyridine. The 2-phenylhydrazinylpyridine is then reacted with furan-2-carboxylic acid to form the final compound. Another method involves the reaction of 2-acetylpyridine with phenylhydrazine to form 2-phenylhydrazinylpyridine, which is then reacted with furan-2-carboxylic acid chloride to form the final compound.
Applications De Recherche Scientifique
3-phenyl-N-pyridin-2-ylfuran-2-carboxamide has shown significant potential in various scientific research applications. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. The compound has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in various animal models. Additionally, the compound has been studied for its potential as an antimicrobial agent, as it has been shown to have antibacterial and antifungal properties.
Propriétés
IUPAC Name |
3-phenyl-N-pyridin-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(18-14-8-4-5-10-17-14)15-13(9-11-20-15)12-6-2-1-3-7-12/h1-11H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOUEIZSDIMGCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC=C2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-pyridin-2-ylfuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


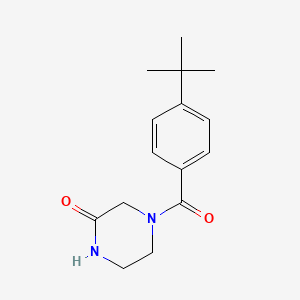
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7471006.png)
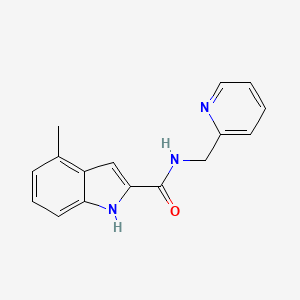

![N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7471041.png)



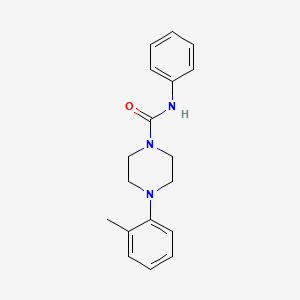
![4-[[(3-Ethyl-4-oxophthalazine-1-carbonyl)amino]methyl]benzoic acid](/img/structure/B7471059.png)

![7-(4-fluorophenyl)-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione](/img/structure/B7471081.png)
